2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-7,7-DIMETHYL-5-OXO-4-(2,4,6-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a chloro group, a nitro group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Functional Groups: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. The amino group can be introduced through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique functional groups can impart specific properties to the materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group may form hydrogen bonds with biological targets, while the chloro and nitro groups may participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-1-(4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The presence of both chloro and nitro groups in 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile makes it unique compared to similar compounds. These functional groups can impart specific reactivity and biological activity, making this compound a valuable target for further research and development.
Properties
Molecular Formula |
C27H27ClN4O6 |
---|---|
Molecular Weight |
539g/mol |
IUPAC Name |
2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H27ClN4O6/c1-27(2)11-19-24(20(33)12-27)23(25-21(37-4)9-15(36-3)10-22(25)38-5)16(13-29)26(30)31(19)18-7-6-14(32(34)35)8-17(18)28/h6-10,23H,11-12,30H2,1-5H3 |
InChI Key |
GTBCOQQIQWYGCY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.